![molecular formula C23H21NO4 B4184324 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide](/img/structure/B4184324.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDP is a selective antagonist of the 5-HT2B receptor, which is involved in the regulation of various physiological processes such as cardiovascular function, gastrointestinal motility, and mood regulation.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide exerts its pharmacological effects by selectively blocking the 5-HT2B receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs. The activation of the 5-HT2B receptor has been implicated in the pathogenesis of various diseases, including cardiovascular diseases, gastrointestinal disorders, and cancer. By blocking the 5-HT2B receptor, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide can modulate various physiological processes and exert its therapeutic effects.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to have various biochemical and physiological effects, depending on the tissue or organ being studied. In cardiovascular research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been found to reduce cardiac hypertrophy and fibrosis by blocking the 5-HT2B receptor and inhibiting the activation of downstream signaling pathways. In gastrointestinal research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to reduce the severity of colitis by inhibiting the release of inflammatory cytokines and reducing the infiltration of immune cells. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to inhibit the growth and metastasis of breast cancer cells by blocking the 5-HT2B receptor and inhibiting the activation of downstream signaling pathways.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has several advantages for lab experiments, including its selectivity for the 5-HT2B receptor, its well-established synthesis method, and its potential therapeutic properties in various fields. However, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide also has some limitations, including its relatively low potency compared to other 5-HT2B receptor antagonists and its potential off-target effects on other receptors.
将来の方向性
There are several potential future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide research, including the development of more potent and selective 5-HT2B receptor antagonists, the investigation of the role of the 5-HT2B receptor in other diseases, and the exploration of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide in other fields such as neurology and immunology. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide and to optimize its pharmacokinetic and pharmacodynamic properties.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been studied for its potential therapeutic properties in various fields such as cardiovascular diseases, gastrointestinal disorders, and cancer. In cardiovascular research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to have a protective effect against cardiac hypertrophy and fibrosis by blocking the 5-HT2B receptor. In gastrointestinal research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been found to reduce the severity of colitis in animal models by inhibiting the release of inflammatory cytokines. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to inhibit the growth and metastasis of breast cancer cells by blocking the 5-HT2B receptor.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-phenylphenoxy)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16(23(25)24-14-17-7-12-21-22(13-17)27-15-26-21)28-20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWXZJZZWYYSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。